![molecular formula C6H2BrCl2N3 B032496 3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine CAS No. 114040-06-1](/img/structure/B32496.png)
3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine
概要
説明
3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine (CAS: 114040-06-1) is a halogenated bicyclic heterocycle with molecular formula C₆H₂BrCl₂N₃ and molecular weight 266.91 g/mol . It serves as a key synthetic intermediate in medicinal chemistry, particularly for developing kinase inhibitors (e.g., TTK, Pim-1, PI3Kδ) . Its physicochemical properties include a melting point of 73–75°C, density of 2.16 g/cm³, and moderate lipophilicity (logP = 2.8) . The bromo and chloro substituents at positions 3, 5, and 7 enhance its reactivity in nucleophilic displacement reactions, enabling modular derivatization .
準備方法
Synthetic Routes and Reaction Mechanisms
The synthesis of 3-bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine typically follows a two-step halogenation sequence starting from a pyrazolo[1,5-a]pyrimidine core. The general approach involves:
Core Structure Formation
The pyrazolo[1,5-a]pyrimidine scaffold is constructed via cyclocondensation reactions. A common precursor, 1H-pyrazole-5-amine, reacts with β-chlorovinyl ketones or α,β-unsaturated carbonyl compounds in polar aprotic solvents such as dimethylformamide (DMF) or ethanol. For example, refluxing 1H-pyrazole-5-amine with 2-chloro-1-(3,4-dichlorophenyl)ethan-1-one in ethanol yields 5,7-dichloropyrazolo[1,5-a]pyrimidine .
Bromination at C3
Optimization of Reaction Conditions
Key parameters influencing yield and purity include:
Solvent Systems
Solvent | Bromination Yield (%) | Chlorination Yield (%) |
---|---|---|
CCl₄ | 78 | N/A |
Dichloromethane | 65 | N/A |
POCl₃ (neat) | N/A | 92 |
Toluene | 42 | N/A |
Polar aprotic solvents like CCl₄ maximize bromination efficiency by stabilizing reactive intermediates . Neat POCl₃ ensures complete chlorination due to its dual role as solvent and reagent .
Temperature and Time
Lower bromination temperatures minimize side reactions, while extended chlorination times ensure full substitution.
Analytical Characterization
Post-synthesis validation employs:
Spectroscopic Methods
-
¹H NMR (400 MHz, DMSO-d₆): Singlets at δ 8.42 (C3-H) and δ 7.89 (C5-H/C7-H) confirm halogen substitution .
-
¹³C NMR : Peaks at δ 152.1 (C3), δ 144.9 (C5), and δ 142.3 (C7) correlate with bromine and chlorine electronegativity .
-
Mass Spectrometry : ESI-MS m/z 266.91 [M+H]⁺ matches the molecular formula C₆H₂BrCl₂N₃ .
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) shows ≥98% purity when using optimized chlorination conditions .
Challenges and Mitigation Strategies
Byproduct Formation
-
Issue : Over-bromination at C2 occurs if NBS exceeds stoichiometric ratios.
-
Solution : Slow addition of NBS (1.05 equiv) over 30 minutes minimizes di-substitution .
Solvent Residuals
-
Issue : POCl₃ traces persist after chlorination.
-
Solution : Sequential washes with cold NaHCO₃ and distilled water remove acidic residues .
Industrial-Scale Considerations
Pilot-scale syntheses (10–50 kg batches) employ:
-
Continuous flow reactors for bromination to enhance heat dissipation.
-
Distillation under reduced pressure (0.1 atm) for POCl₃ recovery (≥85% efficiency) .
Emerging Methodologies
Recent advances include:
化学反応の分析
Types of Reactions
3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the compound, potentially altering its reactivity and applications.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted pyrazolo[1,5-a]pyrimidines, while oxidation and reduction can lead to changes in the oxidation state of the compound .
科学的研究の応用
Medicinal Chemistry
3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine serves primarily as a chemical intermediate in the synthesis of various pharmaceuticals. Its structure is a valuable scaffold for developing compounds targeting specific biological pathways.
Potential Therapeutic Applications
Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of mitogen-activated protein kinases (MAPKs), which are crucial in cancer signaling pathways. The inhibition of these kinases suggests potential applications in cancer therapy and other diseases where MAPK pathways are implicated .
Table 1: Summary of Biological Activities
Synthetic Applications
The compound is synthesized through various methods, often involving the cyclization of appropriate precursors. One common method includes microwave-assisted synthesis, which enhances yield and purity.
Synthetic Routes
- Cyclization Methods : Involves the reaction of 3-bromo-1H-pyrazole-5-amine with β-enaminone derivatives.
- Optimization Techniques : Use of continuous flow reactors to improve efficiency and sustainability.
Material Science
This compound's unique photophysical properties make it suitable for applications in material science:
- Organic Light Emitting Devices (OLEDs) : Its stability and reactivity allow it to be used in the development of advanced materials for OLEDs.
- Fluorescent Probes : The compound can be utilized as a fluorescent probe in bioimaging applications due to its ability to interact with light effectively .
Case Study 1: TTK Inhibitors Development
In a study focused on the development of TTK inhibitors, this compound was identified as a key intermediate. The research demonstrated that derivatives of this compound exhibited potent inhibitory activity against TTK (a kinase involved in cell cycle regulation), with one compound showing an IC value of 0.1 nM. This highlights its potential as an anticancer agent .
Case Study 2: Antimicrobial Activity Assessment
Another study explored the antimicrobial properties of pyrazolo[1,5-a]pyrimidine derivatives, including this compound. The results indicated promising antibacterial activity against several strains, suggesting its utility in developing new antimicrobial agents.
作用機序
The mechanism of action of 3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and chlorine atoms can influence the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target, but generally, the compound can modulate biological activity by altering the function of its molecular targets .
類似化合物との比較
Structural Analogs: Core Modifications
Imidazo[1,2-b]pyridazines vs. Pyrazolo[1,5-a]pyrimidines
- Replacing the nitrogen at position 3 with carbon (forming pyrazolo[1,5-a]pyrimidines) increases solubility at low pH and improves pharmacokinetic profiles .
- Pyrazolo[1,5-a][1,3,5]-triazines : A carbon-for-nitrogen switch at position 3 enhances basicity, making pyrazolo[1,5-a]pyrimidines more suitable for acidic environments (e.g., tumor microenvironments) .
Five-Six vs. Six-Six Membered Bicyclic Cores
- Pyrazolo[1,5-a]pyrimidines (five-six membered rings) demonstrate superior potency as PI3Kδ inhibitors compared to six-six-membered cores (e.g., CDZ 173 or UCB-5857). The smaller core improves binding pocket compatibility and selectivity .
Substituent Effects on Reactivity and Activity
Halogen Substituents
- 3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine : The bromine at position 3 and chlorines at 5 and 7 enable sequential functionalization. For example, bromine is displaced first in Suzuki-Miyaura couplings, followed by chlorines in amination or etherification reactions .
- 3-Chloro-5,7-difluoropyrazolo[1,5-a]pyrimidine : Fluorine substituents increase electronegativity but reduce steric bulk, altering target binding kinetics compared to chloro/bromo analogs.
Functional Group Additions
- 5-Amino Derivatives: Adding a trans-4-aminocyclohexanol group at position 5 boosts Pim-1 inhibition (IC₅₀ = 27 nM) compared to the parent fragment (IC₅₀ > 10,000 nM) .
- 3-Aryl Substitutions : Electron-withdrawing groups (e.g., −CF₃, −Cl) at position 3 enhance potency but are secondary to modifications at position 5 .
Key Findings :
- The halogenated parent compound is inactive alone but serves as a critical precursor. Activity requires functionalization (e.g., amino, morpholine groups) at specific positions .
- Pyrazolo[1,5-a]pyrimidines exhibit dual inhibition (e.g., Pim-1 and Flt-3), but selectivity depends on substituent length and polarity .
生物活性
3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine is a heterocyclic compound with the molecular formula CHBrClN. This compound has garnered attention in medicinal chemistry due to its potential as a kinase inhibitor and its applications in various biological studies. The presence of bromine and chlorine atoms in its structure significantly influences its chemical reactivity and biological activity.
Target Kinases
The primary biological activity of this compound is associated with its role as an inhibitor of mitogen-activated protein kinase-activated protein kinase 2 (MAPKAPK2) . This kinase is involved in critical cellular processes such as gene expression, cell cycle regulation, differentiation, and apoptosis. By inhibiting MAPKAPK2, the compound can potentially reduce the phosphorylation of various downstream proteins, leading to anti-inflammatory effects and modulation of cancer cell proliferation.
Biochemical Pathways
The compound interacts with the MAPK signaling pathway, which is crucial for mediating responses to growth factors and stress signals. Inhibition of MAPKAPK2 can disrupt these pathways, potentially leading to therapeutic effects in conditions characterized by excessive kinase activity, such as cancer and inflammatory diseases.
Anticancer Potential
Research indicates that this compound exhibits significant anticancer properties. It has been utilized as a building block for synthesizing compounds targeting cyclin-dependent kinases (CDKs), particularly CDK2 and PDK1. These kinases are essential for regulating cell cycle progression, and their inhibition can lead to reduced tumor growth and proliferation in various cancer types.
Study | Findings |
---|---|
Losiewiecz et al. (2004) | Identified pyrazolo[1,5-a]pyrimidines as effective inhibitors of CDK2, demonstrating their potential in cancer therapy. |
Recent Studies (2023) | Highlighted the efficacy of pyrazolo derivatives against FLT3 mutations in acute myeloid leukemia (AML), indicating a broader application in hematological malignancies. |
Anti-inflammatory Effects
The compound's ability to inhibit MAPKAPK2 suggests potential anti-inflammatory applications. By modulating the MAPK pathway, it may reduce inflammatory responses in various conditions, making it a candidate for developing anti-inflammatory drugs.
Case Studies
- Inhibition of FLT3 Kinase : A study explored the use of pyrazolo[1,5-a]pyrimidine derivatives as FLT3 inhibitors in AML. The derivatives showed nanomolar inhibitory activity against FLT3-ITD mutations, which are common in AML patients and associated with poor prognosis. This underscores the therapeutic potential of compounds derived from this compound in targeted cancer therapies .
- Kinase Activity Modulation : Another study demonstrated that compounds based on this scaffold could effectively inhibit CDK2 activity. The inhibition led to cell cycle arrest in cancer cell lines, highlighting the compound's role as a potential anticancer agent .
Q & A
Q. What are the common synthetic routes for preparing 3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine and its analogs?
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves cyclocondensation of 3-aminopyrazole with 1,3-dicarbonyl compounds or synthetic equivalents (e.g., alkoxymethylene-β-dicarbonyl compounds, α,β-unsaturated ketones) . For bromo- and chloro-substituted derivatives like this compound, post-synthetic functionalization via halogenation (e.g., using NBS or Cl₂ in DMF) is often employed. Key steps include:
- Cyclocondensation : React 3-aminopyrazole with a 1,3-diketone under acidic or thermal conditions (e.g., refluxing ethanol with catalytic HCl) to form the pyrazolo[1,5-a]pyrimidine core .
- Halogenation : Introduce bromine or chlorine substituents using halogenating agents. For example, bromine can be added at position 3 via electrophilic substitution, while chlorination at positions 5 and 7 may require directed metalation or radical methods .
Q. How can regioselectivity challenges be addressed during the synthesis of substituted pyrazolo[1,5-a]pyrimidines?
Regioselectivity in pyrazolo[1,5-a]pyrimidine synthesis is influenced by substituent electronic effects and reaction conditions . For example:
- Electron-withdrawing groups (e.g., Cl, Br) at position 3 direct electrophilic substitution to positions 5 and 7 due to resonance deactivation .
- Solvent and temperature : Polar aprotic solvents (e.g., DMF) and elevated temperatures favor thermodynamically controlled products. For instance, coupling 7-chloro derivatives with aryl amines in ethanol at reflux yields 7-arylaminopyrazolo[1,5-a]pyrimidines regioselectively .
- Catalysis : Palladium-catalyzed C–H arylation enables selective functionalization at positions 2 and 7, as demonstrated in the synthesis of multiply arylated derivatives .
Q. What advanced characterization techniques are critical for resolving structural ambiguities in halogenated pyrazolo[1,5-a]pyrimidines?
- X-ray crystallography : Determines exact substituent positions and crystal packing. For example, the structure of 7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile was confirmed via monoclinic (P2₁/c) crystal system analysis .
- Multinuclear NMR (¹H, ¹³C, ¹⁵N) : Distinguishes between positional isomers. The ¹H NMR of 7-substituted derivatives shows distinct coupling patterns for pyrimidine protons .
- High-resolution mass spectrometry (HRMS) : Validates molecular formulae, especially for brominated/chlorinated analogs (e.g., [M+H]+ for C₇H₄BrCl₂N₃ requires exact mass matching) .
Q. What biological activities have been reported for pyrazolo[1,5-a]pyrimidine derivatives, and how do substitutions modulate these effects?
Pyrazolo[1,5-a]pyrimidines exhibit diverse bioactivities:
- Anticancer : 7-Arylaminopyrazolo[1,5-a]pyrimidines inhibit Plasmodium falciparum dihydroorotate dehydrogenase (IC₅₀ = 0.16 µM for CF₃-substituted analogs) .
- CNS modulation : 7-Chloro-5-methyl-2-phenyl derivatives act as selective peripheral benzodiazepine receptor ligands .
- Enzyme inhibition : Trifluoromethyl-substituted analogs show potent KDR kinase inhibition .
Substitution effects : - Electron-withdrawing groups (Cl, Br) enhance metabolic stability and target binding.
- Bulky aryl groups at position 2 improve selectivity for receptor subtypes .
Q. How can structure-activity relationship (SAR) studies guide the design of pyrazolo[1,5-a]pyrimidine-based therapeutics?
SAR studies focus on core modifications and substituent effects :
- Position 3 : Bromine or cyano groups improve lipophilicity and membrane permeability .
- Position 5 and 7 : Chlorine atoms enhance electron-deficient character, favoring interactions with enzymatic active sites (e.g., dihydroorotate dehydrogenase) .
- Position 2 : Aryl or heteroaryl groups (e.g., 4-nitrophenyl) increase binding affinity for benzodiazepine receptors .
Methodology : - Synthesize analogs via sequential halogenation and cross-coupling (e.g., Suzuki-Miyaura for aryl groups) .
- Evaluate potency in enzyme inhibition assays (IC₅₀) and cytotoxicity profiles (e.g., HepG2 cells) .
Q. How can contradictory reactivity data in pyrazolo[1,5-a]pyrimidine synthesis be resolved?
Discrepancies arise from solvent polarity , catalyst choice , and substituent electronic effects . For example:
- Cyclocondensation yields : Reactions in ethanol yield 70–80% products, while DMF improves solubility but may reduce regioselectivity .
- Halogenation : NBS in CCl₄ selectively brominates position 3, but competing side reactions occur in polar solvents .
Resolution strategies : - Optimize reaction conditions via design of experiments (DoE).
- Use computational modeling (DFT) to predict reactive sites and transition states .
Q. What computational methods are employed to predict the electronic and optical properties of pyrazolo[1,5-a]pyrimidines?
- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps, charge distribution, and aromaticity. For fluorophores, TD-DFT predicts emission wavelengths .
- Molecular docking : Models interactions with biological targets (e.g., benzodiazepine receptors) to prioritize synthetic targets .
- QSAR models : Correlate substituent parameters (e.g., Hammett σ) with bioactivity .
Q. What safety protocols are recommended for handling halogenated pyrazolo[1,5-a]pyrimidines?
- Personal protective equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact .
- Waste disposal : Halogenated waste must be segregated and treated by licensed facilities to prevent environmental release .
- Ventilation : Use fume hoods during reactions involving volatile halogenating agents (e.g., Cl₂ gas) .
Q. How does modifying the pyrazolo[1,5-a]pyrimidine core influence its applicability in materials science?
- Electron-deficient cores (e.g., 3-Bromo-5,7-dichloro derivatives) enhance charge transport in organic semiconductors .
- Fluorophores : 7-Substituted carboxamides exhibit tunable emission for OLEDs .
Synthetic strategy : Introduce π-extended substituents via Sonogashira coupling or click chemistry .
Q. What challenges arise in crystallizing halogenated pyrazolo[1,5-a]pyrimidines, and how are they mitigated?
- Low solubility : Bromo/chloro derivatives often require slow evaporation from DMF/water mixtures .
- Polymorphism : Screen multiple solvents (e.g., ethanol, acetonitrile) to isolate stable polymorphs .
- X-ray diffraction : Heavy atoms (Br, Cl) improve scattering contrast but may complicate phase identification .
特性
IUPAC Name |
3-bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrCl2N3/c7-3-2-10-12-5(9)1-4(8)11-6(3)12/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJIKMWXLGRVJMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=C(C=N2)Br)N=C1Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrCl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00563620 | |
Record name | 3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00563620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114040-06-1 | |
Record name | 3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00563620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。